molecular formula C16H19N3O2S B2847328 N-allyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921569-52-0

N-allyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2847328
CAS RN: 921569-52-0
M. Wt: 317.41
InChI Key: NGBLIHZGDCDZCY-UHFFFAOYSA-N
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Description

N-allyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds with similar structural features emphasizes their utility in chemical synthesis processes. For instance, benzyl and allyl trichloroacetimidates are noted for their efficiency in O-alkylation of hydroxy groups under mildly acidic conditions. Such reactions are crucial in the modification of carbohydrate derivatives, indicating potential applications of N-allyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide in the synthesis and modification of complex molecules, possibly including drugs and biomolecules (Wessel, Iversen, & Bundle, 1985).

Antimicrobial Activity

Compounds bearing the imidazole ring, similar to the target compound, have been evaluated for their antimicrobial properties. Synthesis and evaluation of benzimidazole-based pyramide derivatives have shown significant antibacterial activity. This suggests that this compound could be explored for its antimicrobial potential, contributing to the development of new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Synthesis of Biologically Active Molecules

The synthesis of allylic N,N-acetals from imidazole heterocycles has been reported, underlining the relevance of compounds with imidazole and acetamide functionalities in creating biologically active heterocycles and natural products. Such processes highlight the potential role of this compound in the synthesis of compounds with significant biological activities, including pharmacological agents (Li et al., 2018).

Glycosidic Derivatives and Ligands in Affinity Chromatography

Research involving the preparation of glycosidic derivatives for use as ligands in affinity chromatography indicates a potential application for compounds like this compound. Such compounds could be utilized in the preparation of specific ligands for the purification and analysis of biomolecules, contributing to advancements in biochemical research and biotechnological applications (Nashed, 1983).

properties

IUPAC Name

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-2-8-17-15(21)10-19-14(11-20)9-18-16(19)22-12-13-6-4-3-5-7-13/h2-7,9,20H,1,8,10-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBLIHZGDCDZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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